5-Ethenyl-3-phenyl-1,2,4-oxadiazole
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Description
5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a type of oxadiazole, a class of aromatic compounds containing an oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. These compounds are notable for their diverse applications in materials science and pharmaceuticals.
Synthesis Analysis
- The synthesis of similar 1,3,4-oxadiazole-based compounds involves complex organic synthesis processes. For example, Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds, highlighting the detailed synthetic pathways and the conditions required for achieving specific molecular configurations (Zhu, Yao, Han, Pang, & Meng, 2009).
- Detert (1999) described the preparation of oxadiazoles with aromatic substituents, employing acylation and thermal ring transformation techniques (Detert, 1999).
Molecular Structure Analysis
- The molecular structure of oxadiazoles, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, often features a planar configuration with aromatic rings. The X-ray crystallography studies by Wang et al. (2006) on similar derivatives provide insights into their spatial configuration and stability (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactions and Properties
- Oxadiazoles undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the study by Kara et al. (2021) explores the reactions of oxadiazole derivatives in different organic solvents and analyzes their infrared spectra (Kara, Ünsal, Tekin, & Eşme, 2021).
- The photochemistry of 1,2,4-oxadiazoles, as investigated by Vivona et al. (1997), reveals interesting aspects of molecular rearrangements and the synthesis of thiadiazoles upon irradiation (Vivona, Buscemi, Asta, & Caronna, 1997).
Physical Properties Analysis
- The liquid crystalline properties of oxadiazoles, as demonstrated in the study by Zhu et al. (2009), highlight their potential applications in materials science, especially in the development of liquid crystal displays (Zhu et al., 2009).
Chemical Properties Analysis
- The study by Bohle and Perepichka (2009) discusses the synthesis of 1,2,3-oxadiazole derivatives, providing insights into the chemical properties and reactivity of these compounds (Bohle & Perepichka, 2009).
Future Directions
properties
IUPAC Name |
5-ethenyl-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDQQDNFXEASU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-3-phenyl-1,2,4-oxadiazole | |
CAS RN |
28917-17-1 |
Source
|
Record name | 5-ethenyl-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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